Cleavage Efficiency: Dde Linker (>90%) vs Diazo Linker (~81%) Under Mild Hydrazine Conditions
The Dde moiety in Dde TAMRA Biotin Azide can be quantitatively cleaved under mild aqueous buffered conditions using 2% hydrazine, with captured biomolecule release typically exceeding 90% as validated across multiple independent product specifications and protocols . In contrast, the Diazo (diazobenzene) cleavable linker, an alternative cleavable biotin probe in the same class, exhibits markedly lower cleavage efficiency of approximately 81% when cleaved with sodium dithionite (Na₂S₂O₄), leading to fewer protein identifications in O-GlcNAc proteomics from brain samples [1]. In a comprehensive head-to-head comparison of four cleavable biotin-alkyne probes, Dde-biotin-alkyne identified 22% enrichment specificity versus 15% for Diazo-biotin-alkyne, a ~47% relative improvement [1][2].
| Evidence Dimension | Cleavage efficiency and enrichment specificity of cleavable biotin linkers |
|---|---|
| Target Compound Data | >90% release efficiency (Dde linker, 2% hydrazine in PBS, 1 h RT); 22% enrichment specificity in mouse brain O-GlcNAc proteomics |
| Comparator Or Baseline | Diazo-biotin-azide: ~81% cleavage efficiency (25 mM Na₂S₂O₄); 15% enrichment specificity; PC-biotin-alkyne: 47% enrichment specificity (best-in-class comparator) |
| Quantified Difference | Dde cleavage >90% vs Diazo ~81% (≥9 percentage-point advantage); Dde enrichment specificity 22% vs Diazo 15% (~47% relative improvement) |
| Conditions | Dde cleavage: 2% hydrazine in PBS, 0.05% SDS, 1 h RT, two sequential treatments ; Diazo cleavage: 25 mM Na₂S₂O₄ [1]; Enrichment comparison: chemoenzymatic GalT1(Y289L) labeling, CuAAC ligation, NeutrAvidin enrichment, Orbitrap Fusion Lumos LC-MS/MS with EThcD, mouse brain lysates [1][2] |
Why This Matters
Higher cleavage efficiency directly translates to greater protein recovery yields and, combined with superior enrichment specificity over Diazo, reduces false-negative identifications in proteomics experiments—critical for procurement decisions when selecting a cleavable linker system for low-abundance target analysis.
- [1] Hou C, Ma J, et al. Comprehensive evaluation of cleavable bioorthogonal probes for site-specific O-GlcNAc proteomics. Mol Cell Proteomics. 2025. PXD063995. Summary at Ebiother Trade: 'PC and DADPS probes performed best, identifying 1,155 and 1,084 unambiguous sites respectively, with enrichment specificity of 47% (PC), significantly superior to Dde (22%) and Diazo (15%).' Available at: https://www.ebiotrade.com/newsf/2025-8/202508310025569432.htm (accessed May 2026). View Source
- [2] Choe KP et al. Capture, Release, and Identification of Newly Synthesized Proteins. Mol Cell Proteomics. 2023;22(4):100516. Comparison of Dde cleavage protocol vs Diazo cleavage protocol within same study; Diazo cleavage efficiency previously reported at ~81%. See also Fig. 2 comparison of Dde biotin-azide vs Diazo biotin-azide. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC9971285/figure/fig2/ (accessed May 2026). View Source
